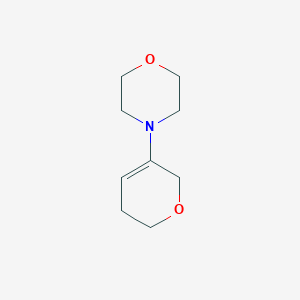
4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Vue d'ensemble
Description
4-(5,6-dihydro-2H-pyran-3-yl)morpholine, also known as DHPM, is a heterocyclic compound that has been extensively studied for its potential use in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
Synthesis and Pharmacological Interest
- Morpholine derivatives, including 4-(5,6-dihydro-2H-pyran-3-yl)morpholine, are explored for diverse pharmacological activities. Morpholine and its analogs like 2H-pyran and 4H-pyrans play a significant role in biochemistry and have a variety of biological applications (Asif & Imran, 2019).
DNA Repair Inhibition
- Compounds like 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones are evaluated as inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). Some exhibit superior activity to other compounds and are selective inhibitors of DNA-PK over related kinases (Hollick et al., 2003).
Antiparasitic Activities
- Derivatives of 4-(5-(4-phenoxyphenyl)-2H-pyrazol-3-yl)morpholine show moderate to very good activity against blood stage T. b. rhodesiense and L. donovani, indicating potential antiparasitic applications (Kuettel et al., 2007).
mTOR Inhibition
- Replacing the morpholine hinge-region binding group in pyrazolopyrimidine and thienopyrimidine mammalian target of rapamycin (mTOR) inhibitors with 3,6-dihydro-2H-pyran results in compounds of equivalent potency and selectivity versus PI3K, establishing its use as a hinge-region binding motif for potent and selective mTOR inhibitors (Kaplan et al., 2010).
Neuroprotective Effects
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were evaluated against acetylcholinesterase and butylcholinestrase, showing significant neuroprotective effects and potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
- Benzofuran-morpholinomethyl-pyrazoline hybrids show significant vasodilatation properties, with some compounds exhibiting superior activity to prazocin, a known vasodilator. These hybrids offer potential as new classes of vasorelaxant agents (Hassan et al., 2014).
Propriétés
IUPAC Name |
4-(3,6-dihydro-2H-pyran-5-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKGOZPSSRWSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



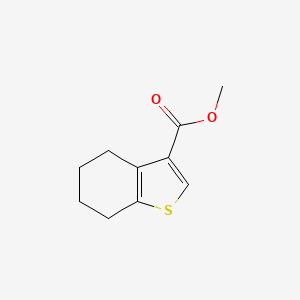

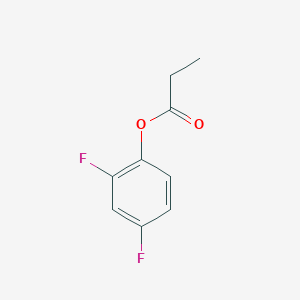
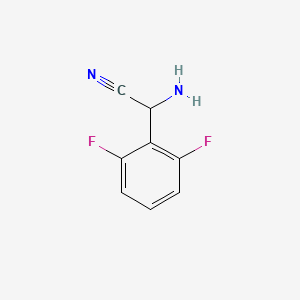
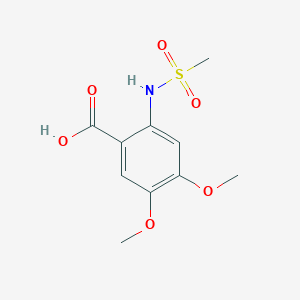
![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)
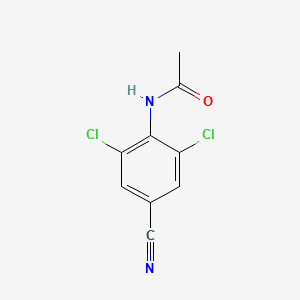

![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)

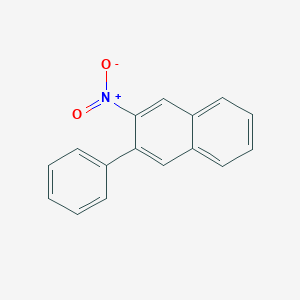
![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)